N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

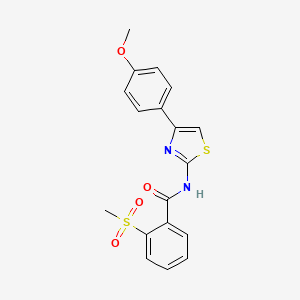

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a benzamide moiety at position 2. The benzamide is further functionalized with a methylsulfonyl group at the ortho position (C2). This compound belongs to a class of thiazole derivatives known for their diverse biological activities, including kinase inhibition, anti-inflammatory effects, and modulation of signaling pathways such as NF-κB .

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-24-13-9-7-12(8-10-13)15-11-25-18(19-15)20-17(21)14-5-3-4-6-16(14)26(2,22)23/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAHLARLXOFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The compound’s analogs differ in three primary regions:

Thiazole substituents (e.g., pyridinyl, halogenated aryl, or alkyl groups).

Sulfonyl/sulfamoyl group position on the benzamide (ortho, meta, or para).

Sulfonyl substituent type (methyl, ethyl, or bulkier groups like diethylsulfamoyl).

Representative Analogs and Data

*Calculated based on molecular formula.

Key Observations

- Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and may improve blood-brain barrier penetration .

- Sulfonyl Position :

- Sulfonyl Type :

NF-κB Modulation

Compounds with aminothiazole scaffolds, including the target molecule, have been identified as potentiators of TLR adjuvant activity by prolonging NF-κB signaling. For example, compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) showed significant NF-κB activation in reporter assays .

Anti-Inflammatory Potential

Thiazole derivatives such as compound 18 (N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide) exhibit matrix metalloproteinase (MMP) inhibition, suggesting anti-inflammatory applications . The target compound’s methylsulfonyl group could mimic the sulfonamide moieties in MMP inhibitors, though direct activity data are lacking.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a methylsulfonylbenzamide moiety. Its IUPAC name is N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4S2 |

| Molecular Weight | 384.46 g/mol |

| CAS Number | 896284-84-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially affecting metabolic processes.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation : The compound could alter the expression of genes associated with its biological activities, impacting cell growth and survival.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance:

- A study demonstrated that related thiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

- Structure-activity relationship (SAR) studies highlighted that the presence of electron-donating groups like methoxy enhances the anticancer properties of thiazole derivatives.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial potential:

- Compounds with similar thiazole structures have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of thiazole derivatives, including this compound. The results indicated:

- Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).

- IC50 Values : The compound exhibited IC50 values below that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cell proliferation .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties:

- Pathogens Tested : Various Gram-positive and Gram-negative bacteria.

- Results : The compound displayed significant inhibition zones comparable to established antibiotics like norfloxacin, suggesting potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-aminothiazole derivatives (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) may react with 2-(methylsulfonyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via recrystallization or column chromatography. Characterization requires IR spectroscopy (to confirm sulfonyl and amide groups), NMR (to verify aromatic protons and substituent positions), and mass spectrometry (to confirm molecular weight). Parallel procedures for analogous thiazole derivatives are detailed in studies using similar synthetic protocols .

Q. What primary pharmacological activities have been reported for this compound, and how are they evaluated?

- Methodology : Preclinical evaluation of cardioprotective activity involves ex vivo models (e.g., isolated rat heart under hypoxia) to measure contractile response reduction. The compound’s efficacy is benchmarked against reference drugs like Levocarnitine and Mildronate. Data analysis includes dose-response curves and statistical comparison of muscle relaxation rates. Studies on structurally related thiazole derivatives demonstrate significant cardioprotective effects, surpassing standard treatments in some cases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology : Systematic modification of substituents (e.g., replacing the methoxy group with halogens or alkyl chains) and evaluation of biological outcomes reveal critical pharmacophoric elements. For example:

- The 4-methoxyphenyl group enhances electron-donating capacity, potentially improving receptor binding.

- The methylsulfonyl moiety may influence metabolic stability.

SAR studies employ molecular docking to predict binding affinity to cardiac ion channels and in vitro assays (e.g., calcium flux inhibition) to validate hypotheses. Analogous compounds with trifluoromethyl or bromo substituents show altered lipophilicity and activity .

Q. What mechanistic insights exist for its cardioprotective activity, and how can they be further explored?

- Methodology : Mechanistic studies use patch-clamp electrophysiology to assess ion channel modulation (e.g., K⁺ or Ca²⁺ channels) in cardiomyocytes. Western blotting or qPCR can identify downstream signaling pathways (e.g., HIF-1α or AMPK activation). Comparative studies with inactive analogs help isolate critical functional groups. Evidence suggests thiazole derivatives mitigate hypoxic damage by stabilizing membrane potentials and reducing oxidative stress .

Q. How can researchers resolve contradictions in biological data across similar compounds?

- Methodology : Discrepancies in activity may arise from differences in purity (e.g., residual solvents), stereochemistry , or assay conditions . Strategies include:

- Re-evaluating compounds using standardized protocols (e.g., OECD guidelines for hypoxia models).

- HPLC-MS to verify batch-to-batch consistency.

- Meta-analysis of published data to identify trends (e.g., substituent electronegativity vs. efficacy). Contradictory results in sulfonamide-thiazole derivatives highlight the need for rigorous synthetic and analytical controls .

Q. What ADMET properties should be prioritized to improve its drug-likeness?

- Methodology : In silico tools (e.g., SwissADME) predict bioavailability, highlighting potential issues like poor solubility or P-glycoprotein efflux. Key parameters:

- Lipophilicity (LogP) : Optimal range (2–3) for membrane permeability.

- Metabolic stability : Assessed via liver microsome assays.

- Toxicity : Ames test for mutagenicity and hERG inhibition screening. The trifluoromethyl group in related benzamides improves metabolic stability, suggesting similar modifications could enhance this compound’s profile .

Q. How can crystallography and conformational analysis inform its molecular interactions?

- Methodology : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing interactions critical for target binding. For example, sulfonamide-thiazole derivatives exhibit planar conformations that facilitate π-π stacking with aromatic residues in enzyme active sites. Computational molecular dynamics simulations further explore flexibility and solvent-accessible surfaces. Studies on analogous compounds demonstrate how methoxy groups influence dihedral angles and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.